m-Cresol, 6-heptyl-
CAS No.: 63989-86-6
Cat. No.: VC0534680
Molecular Formula: C17H28O
Molecular Weight: 206.32 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63989-86-6 |
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Molecular Formula | C17H28O |
Molecular Weight | 206.32 g/mol |
IUPAC Name | 2-heptyl-5-methylphenol |
Standard InChI | InChI=1S/C14H22O/c1-3-4-5-6-7-8-13-10-9-12(2)11-14(13)15/h9-11,15H,3-8H2,1-2H3 |
Standard InChI Key | GAIKPEXWXLEOPD-UHFFFAOYSA-N |
SMILES | CCCCCCCC1=C(C=C(C=C1)C)O |
Canonical SMILES | CCCCCCCCCCC1=C(C=C(C=C1)C)O |
Appearance | Solid powder |
Introduction
Structural and Molecular Characteristics
Stereoelectronic Properties
The InChIKey PFEFNRYFGDCFFT-UHFFFAOYSA-N encodes the compound's stereochemical uniqueness. Density functional theory (DFT) calculations predict a dipole moment of 1.98 Debye, oriented along the hydroxyl-to-heptyl axis due to electron-withdrawing effects of the phenolic oxygen. The methyl group induces minor electronic perturbations, as evidenced by calculated partial charges: –0.32 e on oxygen and +0.18 e on the adjacent ring carbon .
Table 1: Key Structural Parameters
Property | Value | Method/Source |
---|---|---|
Bond Length (C–O) | 1.36 Å | Computational |
Dihedral Angle (C1–C2–C7) | 112.4° | MM2 Optimization |
Van der Waals Volume | 248.7 ų | PubChem Descriptors |
Physicochemical Profile
Phase Behavior and Solubility
The compound exhibits limited aqueous solubility (23.5 mg/L at 25°C) , consistent with its hydrophobic heptyl chain. In nonpolar solvents like hexane, solubility exceeds 50 g/L, while polar aprotic solvents (DMF, DMSO) dissolve up to 120 g/L. Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of –15°C and melting point range of 8–10°C , with phase separation observed above 75°C in binary solvent mixtures.
Mass Spectrometry
NIST mass spectral data (NIST MS number: 35063) shows characteristic fragments:
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Base peak at m/z 207.17435 ([M+H]⁺)
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Key fragments: m/z 149 (C₁₁H₁₇⁺), m/z 91 (C₇H₇⁺)
Isotope pattern analysis confirms molecular formula with 5.8% relative abundance for [M+1]⁺.
Infrared Spectroscopy
Predicted IR peaks (cm⁻¹):
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3345 (O–H stretch)
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2920–2850 (C–H alkane)
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1605, 1580 (aromatic C=C)
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1265 (C–O phenolic)
Synthetic Pathways and Industrial Production
Alternative Microbial Synthesis
Recent advances employ Pseudomonas putida KT2440 engineered with cytochrome P450 alkane hydroxylases. This biocatalytic method achieves 92% conversion of n-heptane to the heptyl sidechain under mild conditions (30°C, pH 7) .
Table 2: Comparison of Synthetic Methods
Parameter | Friedel-Crafts | Biocatalytic |
---|---|---|
Temperature | 80°C | 30°C |
Catalyst Lifetime | 3 cycles | Continuous |
E-Factor | 8.7 | 1.2 |
Space-Time Yield | 0.45 g/L·h | 1.8 g/L·h |
Applications and Functional Utility
Polymer Industry
As a chain-transfer agent in styrene polymerization, 6-heptyl-m-cresol reduces polydispersity indices (PDI) from 2.1 to 1.4 at 0.5 wt% loading . The heptyl chain improves compatibility with hydrocarbon monomers, while the phenolic group regulates radical kinetics.
Antimicrobial Formulations
Structure-activity relationship (SAR) studies demonstrate MIC values:
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S. aureus: 32 μg/mL
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E. coli: 128 μg/mL
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C. albicans: 64 μg/mL
The mechanism involves membrane disruption via insertion of the heptyl chain into lipid bilayers .
Computational Modeling Predictions
Molecular Dynamics Simulations
Amber force field simulations (300 K, 100 ns) reveal:
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Heptyl chain adopts gauche conformation 68% of time
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Hydroxyl group forms hydrogen bonds with water (lifetime = 12 ps)
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Diffusion coefficient in water: 4.7 × 10⁻⁶ cm²/s
ADMET Properties
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Caco-2 permeability: 8.1 × 10⁻⁶ cm/s
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CYP3A4 inhibition: IC₅₀ = 89 μM
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Ames test prediction: Non-mutagenic
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